4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol
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Overview
Description
4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C14H13ClFNO2. This compound is known for its unique chemical structure, which includes a chloro-fluoroaniline moiety attached to a methoxyphenol group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Scientific Research Applications
4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol: A related compound with similar structural features.
Uniqueness
4-[(3-Chloro-4-fluoroanilino)methyl]-2-methoxyphenol is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-14-6-9(2-5-13(14)18)8-17-10-3-4-12(16)11(15)7-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYHESHFYFKDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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